molecular formula C10H13ClFNO2 B1389582 N-(4-Fluorobenzyl)-N-methylglycine hydrochloride CAS No. 1185299-93-7

N-(4-Fluorobenzyl)-N-methylglycine hydrochloride

Cat. No.: B1389582
CAS No.: 1185299-93-7
M. Wt: 233.67 g/mol
InChI Key: LMXCBLIUYLQIEA-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the broader research efforts in fluorinated amino acid chemistry during the late 20th and early 21st centuries. The systematic exploration of glycine derivatives began with the recognition that modifications to the basic glycine structure could yield compounds with enhanced biological activity and improved pharmacological properties. The incorporation of fluorine atoms into organic molecules has been a cornerstone of medicinal chemistry since the mid-20th century, driven by the unique properties that fluorine substitution can confer, including increased metabolic stability and altered electronic characteristics.

The specific synthesis and characterization of this compound represents part of a systematic effort to develop amino acid derivatives with potential therapeutic applications. Research into this compound has been documented in various chemical databases and patent literature, indicating its relevance in pharmaceutical research. The compound's development was facilitated by advances in synthetic methodologies that allowed for the efficient incorporation of fluorobenzyl groups into amino acid frameworks, as described in studies focusing on the functionalization of glycine derivatives.

Historical research in amino acid modification has demonstrated that N-substituted glycine derivatives offer particular advantages in terms of structural diversity and biological activity. The specific choice of a 4-fluorobenzyl substituent reflects the understanding that para-substituted aromatic rings can provide optimal spacing and electronic properties for biological interactions. This historical context underscores the systematic approach taken in the development of fluorinated amino acid derivatives and their potential applications in pharmaceutical research.

Significance in Amino Acid Chemistry

This compound holds considerable significance within amino acid chemistry due to its unique structural features and the properties these confer. As a member of the fluorinated amino acid family, this compound demonstrates how strategic modification of basic amino acid structures can yield derivatives with enhanced characteristics. The compound serves as an important example of how N-substitution of glycine can be used to introduce specific functional groups while maintaining the fundamental amino acid framework.

The significance of this compound extends to its role as a model system for understanding structure-activity relationships in amino acid derivatives. Research has shown that N-substituted glycine derivatives can exhibit altered conformational preferences and binding properties compared to their unmodified counterparts. The presence of both the fluorobenzyl and methyl substituents on the nitrogen atom creates a compound with distinct steric and electronic properties that can influence its interactions with biological macromolecules.

In the broader context of amino acid chemistry, this compound represents an important class of compounds that bridge the gap between natural amino acids and synthetic pharmaceutical agents. The systematic study of such derivatives has contributed to the understanding of how structural modifications can be used to fine-tune biological activity and pharmacological properties. This compound's significance is further enhanced by its potential applications in peptide chemistry, where modified amino acids can be incorporated to create peptides with altered properties and enhanced stability.

Classification within Glycine Derivatives

This compound is classified as a substituted glycine derivative within the broader category of amino acid derivatives. Specifically, it belongs to the subcategory of N-substituted glycine compounds, where modifications have been made to the amino nitrogen rather than the alpha carbon. This classification is significant because N-substituted glycine derivatives often exhibit different conformational and chemical properties compared to their C-substituted counterparts.

Within the hierarchy of glycine derivatives, this compound can be further classified as a fluorinated amino acid derivative due to the presence of the fluorine atom in the 4-position of the benzyl ring. This classification places it among a specialized group of compounds that have gained prominence in medicinal chemistry due to the unique properties conferred by fluorine substitution. The compound also falls within the category of aromatic amino acid derivatives, given the presence of the fluorobenzyl group.

The dual substitution pattern of this compound, featuring both a methyl group and a fluorobenzyl group on the nitrogen atom, places it in a specific subcategory of disubstituted glycine derivatives. This classification is important for understanding the compound's potential reactivity and biological activity patterns. Research has shown that different substitution patterns on glycine derivatives can lead to significantly different biological activities and pharmacological profiles, making accurate classification essential for research and development purposes.

The compound's classification as a hydrochloride salt is also noteworthy, as this represents a common approach to improving the solubility and stability of organic compounds for pharmaceutical applications. This salt formation does not alter the fundamental classification of the parent compound but does influence its physical and chemical properties, including solubility, stability, and bioavailability characteristics.

Nomenclature and Identification Parameters

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for naming organic compounds. The complete International Union of Pure and Applied Chemistry name reflects the structural components of the molecule, including the glycine backbone, the N-substitution pattern, and the hydrochloride salt formation. Alternative names for this compound include various systematic and trade designations that reflect different aspects of its structure and properties.

The molecular identification parameters for this compound provide essential information for compound characterization and database searches. The molecular formula has been reported as C₁₀H₁₃ClFNO₂, with a molecular weight of approximately 233.67 grams per mole. However, there are some variations in reported molecular formulas in the literature, with some sources indicating C₁₀H₁₂FNO₂ for the parent compound before salt formation.

The Chemical Abstracts Service registry number for this compound has been documented as 1185299-93-7, providing a unique identifier for database searches and regulatory purposes. Additional identification parameters include various molecular descriptors such as the Simplified Molecular Input Line Entry System notation and the International Chemical Identifier Key, which facilitate computer-based searching and structure verification.

Key identification parameters for this compound are summarized in the following data table:

Parameter Value
Molecular Formula C₁₀H₁₃ClFNO₂
Molecular Weight 233.67 g/mol
Chemical Abstracts Service Number 1185299-93-7
International Union of Pure and Applied Chemistry Name This compound
Purity (typical) 95%
Physical State Crystalline solid

Alternative nomenclature systems have been used in various research contexts, including shortened names that emphasize specific structural features. The compound may also be referred to using trade names or internal laboratory designations, depending on the research context and commercial applications. Understanding these various nomenclature systems is essential for comprehensive literature searches and for ensuring accurate identification of the compound across different research platforms and databases.

The structural identification of this compound relies on standard analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography. These analytical methods provide complementary information about the compound's structure, purity, and identity, ensuring accurate characterization for research and development purposes. The systematic approach to nomenclature and identification ensures that this compound can be reliably identified and studied across different research groups and institutional settings.

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl-methylamino]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c1-12(7-10(13)14)6-8-2-4-9(11)5-3-8;/h2-5H,6-7H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXCBLIUYLQIEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)F)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Nucleophilic Substitution Method

Overview:
This traditional approach involves the nucleophilic substitution of 4-fluorobenzyl chloride with N-methylglycine (also known as N-methylglycine or sarcosine) in the presence of a base, typically under reflux conditions.

Process Details:

  • Reactants: 4-fluorobenzyl chloride and N-methylglycine
  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Base: Usually sodium hydroxide or potassium carbonate to neutralize HCl formed during the reaction
  • Conditions: Reflux at ambient or slightly elevated temperatures for several hours (typically 4-8 hours)
  • Purification: Recrystallization from suitable solvents such as ethanol or methanol to obtain the free base
  • Conversion to Hydrochloride Salt: The free base is dissolved in a minimal amount of ethanol or water, followed by treatment with hydrochloric acid (HCl) gas or aqueous HCl to form the hydrochloride salt, which is then isolated by filtration and drying.

Advantages:

  • Straightforward and well-established
  • Suitable for scale-up

Research Findings:
This method aligns with standard amine alkylation procedures and has been validated in pharmaceutical syntheses, ensuring reproducibility and scalability.

Amide Formation via Carbamoyl Chloride Intermediates

Overview:
A more refined approach involves synthesizing an intermediate carbamoyl chloride or ester, which then reacts with 4-fluorobenzylamine derivatives.

Process Details:

  • Preparation of the Intermediate:
    • React N-methylglycine with thionyl chloride or oxalyl chloride to produce the corresponding carbamoyl chloride.
    • Alternatively, convert N-methylglycine to its ester (e.g., methyl ester) followed by chlorination.
  • Coupling Step:

    • The carbamoyl chloride reacts with 4-fluorobenzylamine in the presence of a base like pyridine or triethylamine in an inert solvent (e.g., DCM).
    • The reaction proceeds under mild conditions (0-25°C) to prevent side reactions.
  • Hydrochloride Salt Formation:

    • The resulting amide is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or water) to yield the hydrochloride salt.

Research Findings:
This route offers better control over the reaction and minimizes side reactions, leading to higher purity products suitable for pharmaceutical applications.

One-Pot Synthesis via Condensation and Cyclization

Overview:
Recent advancements suggest a one-pot synthesis that combines multiple steps, including condensation, ester hydrolysis, and cyclization, to produce the target compound efficiently.

Process Details:

  • Starting Material: 4-substituted phenol derivatives with appropriate functional groups (e.g., amino, halogen, or sulfonate groups at the 4-position).
  • Step 1: Conversion of phenol derivatives to corresponding esters using methyl or ethyl chloroformate.
  • Step 2: Hydrolysis of esters to carboxylic acids using aqueous acid or base.
  • Step 3: Cyclization to form benzofuran intermediates via acid catalysis (e.g., methanesulfonic acid).
  • Step 4: Functionalization of benzofuran intermediates with methylglycine derivatives through amidation or nucleophilic substitution, often facilitated by coupling agents like EDC or DCC.

Advantages:

  • Reduced purification steps
  • Increased overall yield and process efficiency

Research Findings:
This method, detailed in patent literature, emphasizes process intensification and is suitable for large-scale manufacturing.

Key Data and Reaction Conditions

Method Reagents & Solvents Temperature Reaction Time Purification Method Notes
Direct Nucleophilic Substitution 4-fluorobenzyl chloride, N-methylglycine, NaOH, DCM/THF Reflux (~60°C) 4-8 hours Recrystallization Most straightforward, scalable
Carbamoyl Chloride Route Thionyl chloride, carbamoyl chloride, base, ethanol 0-25°C 2-4 hours Filtration, recrystallization Better control, higher purity
One-Pot Condensation & Cyclization Phenol derivative, methyl chloroformate, acid, coupling agents 50-80°C 12-24 hours Crystallization Efficient for large-scale synthesis

Research Findings and Considerations

  • Reaction Efficiency:
    The nucleophilic substitution method is efficient and well-documented, with yields typically exceeding 70%. The use of appropriate solvents and bases is critical to suppress side reactions.

  • Purity and Yield:
    Recrystallization from ethanol or methanol is effective in removing impurities. The carbamoyl chloride pathway offers superior control over the product's purity.

  • Scalability:
    All methods are adaptable for industrial scale, with process optimization focusing on solvent recovery, reaction time, and temperature control.

  • Environmental and Safety Aspects: Handling of chlorinated solvents and reactive intermediates necessitates safety protocols. Use of greener solvents and process intensification can mitigate environmental impact.

Scientific Research Applications

Organic Synthesis

N-(4-Fluorobenzyl)-N-methylglycine hydrochloride serves as a crucial building block in organic synthesis. It is utilized for the preparation of more complex molecules, allowing chemists to create derivatives with specific properties tailored for various applications. The compound's reactivity can be enhanced through its fluorine atom, which contributes to stronger binding interactions with biological targets.

Biochemical Probing

In biological research, this compound is being investigated as a biochemical probe. Its ability to interact with enzymes and other macromolecules makes it valuable for studying metabolic pathways and enzyme interactions. Specifically, it has shown potential as an inhibitor of monoamine oxidase (MAO), an enzyme implicated in mood disorders such as depression. The modulation of enzyme activity suggests therapeutic applications that warrant further exploration.

Medicinal Chemistry

The compound is explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders. The structural features of this compound may enable it to modulate neurotransmitter systems effectively. Ongoing research aims to clarify its mechanisms of action and specific interactions at the molecular level.

Industrial Applications

In industry, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications in chemical manufacturing.

Case Study 1: Enzyme Inhibition

Research has demonstrated that this compound can inhibit monoamine oxidase activity, suggesting its potential use in treating depression and other mood disorders. The study indicates that compounds with similar structures have shown promise in modulating neurotransmitter levels.

Case Study 2: Synthesis Optimization

A study focused on optimizing the synthesis routes for this compound highlighted the use of continuous flow reactors to improve yield and purity during production. This method represents a significant advancement in industrial applications, enhancing scalability.

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzyl)-N-methylglycine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Method Potential Applications References
N-(4-Fluorobenzyl)-N-methylglycine hydrochloride C₁₀H₁₃ClFNO₂ (inferred) 233.67 (calculated) 4-Fluorobenzyl, methyl Alkylation of methylglycine with 4-fluorobenzyl chloride (hypothesized) Glycine transporter modulation
N-(4-Methoxybenzyl)-N-methylglycine hydrochloride C₁₁H₁₆ClNO₃ 245.70 4-Methoxybenzyl, methyl Similar to target compound; methoxy substitution Solubility/binding studies
N-(4-Chlorobenzoyl)-N-methyl-C-(4-methylphenyl)glycine C₁₇H₁₆ClNO₃ 317.77 Chlorobenzoyl, 4-methylphenyl Reaction of N-methylglycine with 4-chlorobenzoyl chloride in NaOH/chloroform Synthetic intermediate
1-(4-Fluorobenzyl)-5-hydroxymethyl-2-thio-imidazole C₁₁H₁₂FN₃OS 253.29 4-Fluorobenzyl, thio-imidazole Condensation of 4-fluorobenzylamine with dihydroxyacetone dimer Antiallodynic agents (pain relief)
NFPS (GlyT1 inhibitor) C₂₃H₂₃FNO₂ 376.44 Biphenyl-4-yloxy, 4-fluorophenyl Multi-step synthesis (undisclosed) GlyT1 inhibition; CNS disorders
LY 2365109 hydrochloride (GlyT1 inhibitor) C₂₂H₂₈ClNO₅ 421.91 Benzodioxolyl, tert-butyl Hantzsch-like condensation Epilepsy treatment

Key Differences and Implications

Steric Effects: Bulky substituents (e.g., chlorobenzoyl in ) reduce solubility but may improve target specificity.

In contrast, LY 2365109 and NFPS () demonstrate explicit GlyT1 inhibition, highlighting the importance of extended aromatic systems (e.g., benzodioxolyl) for transporter affinity .

Synthetic Complexity :

  • The target compound’s synthesis is hypothesized to involve straightforward alkylation, while analogs like NFPS require multi-step processes, impacting scalability .

Physicochemical Properties

  • Solubility : The hydrochloride salt form improves aqueous solubility, critical for in vivo studies.
  • Stability : Fluorine’s electronegativity may enhance metabolic stability compared to methoxy or hydroxyl analogs .

Biological Activity

N-(4-Fluorobenzyl)-N-methylglycine hydrochloride, also known as FMGG, is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and possible applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₁FNO₂
  • Molecular Weight : 185.19 g/mol
  • Functional Groups : The compound features a glycine backbone modified by a methyl group and a 4-fluorobenzyl group.

The presence of the fluorobenzyl group is significant as it may enhance the compound's lipophilicity and influence its interaction with biological targets.

Synthesis

The synthesis of N-(4-fluorobenzyl)-N-methylglycine typically involves multi-step reactions that may include coupling reactions with various reagents to facilitate the formation of the desired product. The synthesis pathways often focus on maintaining the integrity of the functional groups while optimizing yield and purity.

Enzyme Inhibition

Research indicates that N-(4-fluorobenzyl)-N-methylglycine exhibits promising biological activities, particularly as an inhibitor of specific enzymes. Notably, it has been studied for its potential effects on aldose reductase , an enzyme involved in diabetic complications. The structural similarities to other compounds known to interact with metabolic pathways suggest that FMGG could modulate biological processes effectively.

Pharmacological Potential

  • Inhibitory Effects : Initial studies suggest that FMGG may inhibit aldose reductase, potentially providing therapeutic benefits in managing diabetes-related complications.
  • Binding Affinity : Interaction studies are ongoing to evaluate its binding affinity with various biological targets, which could elucidate its pharmacological potential further.

Case Study 1: Aldose Reductase Inhibition

A study examining the inhibitory effects of FMGG on aldose reductase demonstrated that compounds with similar structures could significantly reduce enzyme activity. This suggests that FMGG might be explored as a lead compound for developing new diabetes treatments.

Case Study 2: Antimicrobial Activity

While specific data on FMGG's antimicrobial activity is limited, related compounds have shown enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, conjugates formed from amino acids and benzyl derivatives have demonstrated significant antibacterial activity, indicating that FMGG may share similar properties due to its structural components .

Comparative Analysis

The following table summarizes the biological activities of N-(4-fluorobenzyl)-N-methylglycine compared to related compounds:

Compound NameEnzyme InhibitionAntimicrobial ActivityOther Notable Effects
N-(4-Fluorobenzyl)-N-methylglycineYes (aldose reductase)Limited data availablePotential use in drug design
Benzylpiperazine derivativesModerateSignificantAntibacterial and antifungal
Other glycine derivativesVariesVariesAnti-inflammatory properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing N-(4-Fluorobenzyl)-N-methylglycine hydrochloride?

  • Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling reactions. A recommended approach involves using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents under inert conditions at low temperatures (e.g., -50°C) to minimize side reactions. The reaction typically proceeds between a carboxylic acid derivative and a fluorobenzylamine intermediate, followed by hydrochlorination . Post-synthesis purification via recrystallization or column chromatography is advised.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • 1H-NMR and 13C-NMR : Confirm the structure by analyzing proton environments (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm) and carbon shifts (e.g., carbonyl carbons at ~170 ppm) .
  • IR Spectroscopy : Identify key functional groups such as the carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and amide C=O stretch (~1650 cm⁻¹) .
  • Elemental Analysis : Validate purity by matching experimental C, H, N, and Cl percentages with theoretical values .

Q. How can researchers determine the compound’s solubility and stability in different solvents?

  • Methodological Answer : Conduct solubility screening in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers at varying pH levels. For stability, use accelerated degradation studies under stress conditions (e.g., 40–60°C, UV light exposure) and monitor decomposition via HPLC or LC-MS. Evidence suggests fluorescence stability in aqueous solutions at pH 5–7 and 25°C .

Advanced Research Questions

Q. How can fluorescence properties be optimized for trace detection of this compound in biological matrices?

  • Methodological Answer :

  • Solvent Selection : Use polar solvents (e.g., methanol or phosphate buffer) to enhance fluorescence intensity .
  • pH Optimization : Adjust to pH 5–6 using 0.1 M HCl/NaOH; fluorescence intensity peaks in weakly acidic conditions due to reduced protonation of the fluorophore .
  • Temperature Control : Maintain at 25°C to prevent thermal quenching .
  • Detection Limits : Calculate LOD (0.269 mg/L) and LOQ (0.898 mg/L) using linear regression of calibration curves .

Q. What strategies resolve contradictions in fluorescence data under varying experimental conditions?

  • Methodological Answer :

  • Systematic Variable Isolation : Test one parameter (e.g., pH, ionic strength) at a time while keeping others constant. For example, fluorescence intensity discrepancies at high pH may arise from deprotonation or aggregation—confirm via UV-Vis absorbance or dynamic light scattering .
  • Cross-Validation : Compare results with alternative detection methods (e.g., HPLC-UV or mass spectrometry) to rule out instrumental artifacts .

Q. How can impurities or degradation products be identified and quantified during synthesis?

  • Methodological Answer :

  • Chromatographic Purity Testing : Use HPLC with UV detection (e.g., Nucleosil RP-18 column, 230 nm detection) and a mobile phase of pH 3 phosphate buffer/methanol (6:1 v/v) .
  • Impurity Profiling : Compare retention times and mass spectra against reference standards (e.g., N-methylglycine-related impurities) .
  • Forced Degradation : Expose the compound to oxidative (H₂O₂), acidic (0.1 M HCl), or basic (0.1 M NaOH) conditions to simulate degradation pathways .

Q. What advanced techniques are suitable for studying the compound’s interaction with metal ions or biomolecules?

  • Methodological Answer :

  • Fluorescence Quenching Assays : Titrate the compound with metal ions (e.g., Pb²⁺, Cu²⁺) and calculate binding constants using the Stern-Volmer equation .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-receptor binding .
  • Molecular Docking : Simulate interactions with target proteins (e.g., enzymes) using software like AutoDock Vina, guided by NMR or crystallographic data .

Methodological Notes

  • Synthesis Troubleshooting : If low yields occur, ensure anhydrous conditions and fresh coupling reagents. Replace DCC with EDC·HCl for reduced toxicity .
  • Data Reproducibility : Calibrate spectrofluorometers daily using standard quinine sulfate solutions to ensure consistent λexem measurements .
  • Ethical Handling : Adhere to safety protocols (e.g., fume hood use, PPE) when handling fluorinated compounds, as outlined in chemical hygiene plans .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Fluorobenzyl)-N-methylglycine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(4-Fluorobenzyl)-N-methylglycine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.